Siyry
Description
Siyry (CAS: 178561-37-0) is a synthetic linear pentapeptide with the amino acid sequence Ser-Ile-Tyr-Arg-Tyr (single-letter code: this compound). Its molecular formula is C₅₀H₇₁N₁₁O₁₃, and it has a molecular weight of approximately 1034.16 g/mol . Structurally, this compound features:
- Hydrophilic residues: Serine (Ser) and tyrosine (Tyr) contribute hydroxyl groups, enhancing water solubility.
- Hydrophobic residues: Isoleucine (Ile) introduces a bulky aliphatic side chain, influencing peptide folding and interactions.
- Charged residues: Arginine (Arg) provides a positively charged guanidinium group, critical for electrostatic interactions with negatively charged biomolecules .
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N11O13/c1-5-28(4)42(61-43(67)35(51)26-62)48(72)60-39(24-31-12-18-34(65)19-13-31)46(70)57-36(7-6-20-54-50(52)53)45(69)59-38(23-30-10-16-33(64)17-11-30)47(71)58-37(22-29-8-14-32(63)15-9-29)44(68)55-25-41(66)56-40(49(73)74)21-27(2)3/h8-19,27-28,35-40,42,62-65H,5-7,20-26,51H2,1-4H3,(H,55,68)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,72)(H,61,67)(H,73,74)(H4,52,53,54)/t28-,35-,36-,37-,38-,39-,40-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXOVKZJFXNTSR-KRKATAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N11O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332202 | |
| Record name | 1g6r | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178561-37-0 | |
| Record name | 1g6r | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Selection and Initial Loading
The process begins with selecting a 2-chlorotrityl chloride resin , chosen for its acid-labile linkage and compatibility with Fmoc chemistry. The first amino acid (C-terminal residue) is loaded onto the resin via a nucleophilic substitution reaction. Key parameters include:
| Parameter | Value/Description | Source |
|---|---|---|
| Resin swelling solvent | Dichloromethane (DCM) | |
| Coupling time | 1–2 hours under nitrogen atmosphere | |
| Loading efficiency | ≥95% (monitored by Kaiser test) |
After loading, the resin is washed with DCM and methanol to remove unreacted reagents.
Fmoc Deprotection and Amino Acid Coupling
Each synthesis cycle involves Fmoc deprotection followed by amino acid coupling :
Fmoc Group Removal
A 20% piperidine in dimethylformamide (DMF) solution cleaves the Fmoc group, exposing the amine for subsequent coupling. The process involves:
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Two treatments with piperidine/DMF (2 mL per gram of resin).
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Mixing for 1 minute, then stirring for 10 minutes at room temperature.
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Washing with DMF (5×) and DCM (3×) to eliminate deprotection by-products.
Incomplete deprotection risks truncated sequences, necessitating rigorous washing and quality checks.
Coupling Reagents and Conditions
Activated amino acids are coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU with DIEA (N,N-diisopropylethylamine) as the base. Standard conditions include:
| Reagent | Molar Ratio (AA:HBTU:DIEA) | Solvent | Reaction Time |
|---|---|---|---|
| Fmoc-amino acid-OH | 3:3:6 | DMF/DCM | 1–2 hours |
Coupling efficiency is verified via ninhydrin tests, with repeated couplings (2–3 cycles) for challenging residues like arginine or sterically hindered sites.
Side-Chain Deprotection and Cleavage
After chain assembly, side-chain protecting groups (e.g., tBu for tyrosine) are removed, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) -based cocktails:
Cleavage Cocktail Composition
A typical mixture contains:
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TFA (95%)
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Triisopropylsilane (2.5%)
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Water (2.5%)
The resin is treated with 10–15 mL of cocktail per gram for 2–3 hours, followed by filtration and precipitation in cold diethyl ether.
Post-Cleavage Processing
The crude peptide is dissolved in acetonitrile/water or DMSO and lyophilized. For this compound, solubility challenges (e.g., <1 mg/mL in aqueous buffers) necessitate formulation with 20% SBE-β-cyclodextrin in saline , prepared by dissolving 2 g SBE-β-CD in 10 mL saline.
Purification and Analytical Validation
Final purification employs reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (+0.1% TFA). Critical quality metrics include:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC (220 nm) |
| Mass accuracy | ±1 Da | MALDI-TOF |
This compound’s exact mass (1033.52 Da) and 8 defined stereocenters demand stringent chiral purity checks via circular dichroism or X-ray crystallography.
Challenges and Mitigation Strategies
Incomplete Coupling
Chemical Reactions Analysis
Types of Reactions: Siyry undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Siyry has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Siyry can be compared with other similar compounds such as:
Diethylamine: Shares a similar amine functional group but differs in its overall structure and reactivity.
Phosphoric Amides: Compounds with similar phosphorus-containing functional groups but different substituents.
Uniqueness: this compound’s uniqueness lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility: Highly soluble in water and polar solvents (e.g., methanol, ethanol) due to polar/charged residues.
- Stability : Stable at -20°C (powder form) for up to 3 years; dissolved formulations require storage at -80°C to prevent peptide bond degradation .
Comparison with Structurally Similar Compounds
YRYSI (Reverse-Sequence Analog)
Structure : YRYSI is the reverse-sequence analog of Siyry, with the sequence Tyr-Arg-Tyr-Ile-Ser .
Key Differences :
SIYRYS (Extended C-Terminus Analog)
Structure : SIYRYS is a hexapeptide derived from this compound, with an additional serine residue at the C-terminus (sequence: Ser-Ile-Tyr-Arg-Tyr-Ser ).
Key Differences :
- The added serine increases hydrophilicity and may enhance solubility in aqueous environments.
- The extended chain length could influence proteolytic stability , as longer peptides are often more resistant to enzymatic degradation .
Biological Activity
Siyry, a Kb-restricted epitope peptide, has garnered attention in biomedical research for its potential biological activities, particularly in the context of immune responses and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
This compound is characterized by its specific amino acid sequence that allows it to bind to major histocompatibility complex (MHC) class I molecules, facilitating T cell recognition. The peptide's structure is crucial for its biological function, influencing its stability and interaction with immune cells.
Biological Activity Overview
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Immune Response Modulation
- This compound has been shown to enhance T cell activation and proliferation. In vitro studies indicate that it can stimulate CD8+ T cells, leading to increased cytotoxic activity against target cells.
- The mechanism involves the presentation of the this compound peptide by MHC class I molecules on antigen-presenting cells (APCs), which activates CD8+ T cells through T cell receptor (TCR) engagement.
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Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial activity. Research on similar cyclic peptides indicates potential efficacy against antibiotic-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .
- The peptide's amphipathic nature allows it to disrupt bacterial membranes, contributing to its bactericidal effects.
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Cancer Immunotherapy
- Due to its ability to elicit strong T cell responses, this compound is being investigated as a candidate for cancer immunotherapy. It may serve as a vaccine component to enhance anti-tumor immunity.
- Case studies have highlighted the peptide's role in promoting tumor-specific T cell responses in preclinical models .
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Case Study on Immune Activation
- A study demonstrated that this compound significantly increased the proliferation of CD8+ T cells in vitro when presented by dendritic cells. The results indicated a marked increase in interferon-gamma production, suggesting enhanced cytotoxic potential against tumor cells.
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Case Study on Antimicrobial Efficacy
- In a preclinical model, cyclic peptides similar to this compound were tested for their efficacy against various bacterial strains. Results showed significant reductions in bacterial load in infected mice models, highlighting the potential for therapeutic applications in treating resistant infections.
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Clinical Implications in Cancer Treatment
- Research involving patients with melanoma treated with peptide-based vaccines has shown promising results in eliciting specific T cell responses. This compound's structural properties could be leveraged to improve these outcomes further.
Research Findings
Recent studies have focused on optimizing the structure-activity relationship (SAR) of peptides like this compound to enhance their biological activities. Key findings include:
- Stability : Modifications to the peptide backbone can improve resistance to enzymatic degradation while maintaining immunogenicity.
- Efficacy : Peptides with specific amino acid substitutions demonstrated enhanced binding affinity to MHC molecules and increased T cell activation levels.
- Safety Profile : Toxicity assessments indicate a favorable safety profile for this compound in preliminary animal studies, warranting further investigation into its therapeutic potential.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Siyry’s chemical or physical properties?
- Methodology : Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome). For example:
- Feasibility: Ensure access to analytical tools (e.g., spectroscopy for structural analysis).
- Novelty: Identify gaps via systematic literature reviews (e.g., unexplored reactivity under specific conditions).
- Measurability: Define quantifiable variables (e.g., thermal stability thresholds, solubility coefficients) .
Q. What strategies are effective for identifying literature gaps about this compound in interdisciplinary studies?
- Methodology :
- Conduct systematic reviews using databases like PubMed or SciFinder, filtering by publication date (e.g., post-2020) and methodology (e.g., computational vs. experimental).
- Use keyword co-occurrence analysis (e.g., "this compound synthesis" AND "catalytic activity") to detect underexplored intersections .
Q. How should hypotheses about this compound’s biological interactions be operationalized for experimental testing?
- Methodology :
- Variable selection : Isolate independent variables (e.g., concentration, pH) and dependent variables (e.g., enzyme inhibition rates).
- Control groups : Include negative controls (e.g., solvent-only samples) and positive controls (e.g., known inhibitors).
- Statistical thresholds : Predefine significance levels (e.g., p < 0.05) and power analysis to determine sample sizes .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on this compound’s thermodynamic stability?
- Methodology :
- Triangulation : Compare results from multiple methodologies (e.g., differential scanning calorimetry vs. computational simulations).
- Error analysis : Audit experimental conditions (e.g., purity of reagents, calibration of instruments) across studies.
- Meta-regression : Statistically assess heterogeneity in datasets (e.g., variability due to temperature gradients) .
Q. What experimental design principles apply to studying this compound’s multi-variable interactions in catalytic systems?
- Methodology :
- Factorial design : Test all combinations of variables (e.g., temperature, pressure, catalyst loading) to identify interaction effects.
- Response surface methodology (RSM) : Optimize conditions using predictive modeling (e.g., Central Composite Design).
- In situ characterization : Integrate real-time monitoring (e.g., FTIR spectroscopy) to capture transient intermediates .
Q. How can secondary data on this compound’s environmental impact be critically evaluated for reliability?
- Methodology :
- Source appraisal : Prioritize peer-reviewed studies with transparent raw data (e.g., repositories like Zenodo).
- Bias assessment : Check for conflicts of interest (e.g., industry-funded studies) or methodological limitations (e.g., small sample sizes).
- Meta-analysis : Aggregate data using standardized metrics (e.g., half-life in soil) and assess publication bias via funnel plots .
Methodological Frameworks for this compound Research
Q. What criteria ensure ethical rigor in human subject studies involving this compound derivatives?
- Methodology :
- Informed consent : Disclose potential risks (e.g., toxicity of analogs) and anonymize data.
- IRB compliance : Align protocols with ethical guidelines (e.g., Belmont Report principles).
- Data transparency : Share de-identified datasets via platforms like Open Science Framework .
Q. How should mixed-methods approaches be structured to investigate this compound’s societal applications?
- Methodology :
- Sequential design : Start with qualitative interviews to identify stakeholder concerns, followed by quantitative surveys (e.g., Likert scales).
- Data integration : Use joint displays to map qualitative themes onto statistical trends (e.g., public acceptance vs. efficacy data) .
Tables for Reference
| Variable Type | Example in this compound Research | Measurement Tool |
|---|---|---|
| Independent | Temperature (°C) | Calibrated thermal chambers |
| Dependent | Reaction yield (%) | HPLC analysis |
| Confounding | Impurity levels (ppm) | Mass spectrometry |
| Data Conflict Resolution | Steps |
|---|---|
| Triangulation | Cross-validate via XRD, NMR, and DFT |
| Error Auditing | Replicate under standardized conditions |
| Meta-analysis | Calculate weighted effect sizes |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
